Luteolin-4'-glucoside
Overview
Description
Synthesis Analysis
An effective approach was developed to biotransform luteolin glycosides in hydrophilic organic solvents . Bacillus cereus A46 cells showed high activity and stability in 5–20% (v/v) DMSO with 90–98% conversion rates of luteolin glycosides . The glycosylation reactions were conducted in 1/15 M Na2HPO4/KH2PO4 buffer (pH 6.47) containing 2% (w/v) harvested wet cells, 20% (w/v) sucrose, 970 μM luteolin and 20% (v/v) dimethyl sulfoxide (DMSO) .Molecular Structure Analysis
The synthesized luteolin glucoside was identified as luteolin-4′- O -α-D-glucopyranoside with a glucose molecule linked to the C-4′ position on the B-ring of luteolin via an α-glucosidic bond .Chemical Reactions Analysis
Glycosylation positions were located at the C-7, C-3′ or C4′ hydroxyl groups of flavonoids and C-5 hydroxyl group of anthraquinones . The addition of DMSO greatly promoted the solubility of luteolin and further regulated the formation of the main products from five luteolin glycosides to luteolin 7- O -β-glucoside .Physical And Chemical Properties Analysis
Luteolin shows hydroxyl groups on 3′,4′,5′,7′ carbons . This chemical configuration, together with the presence of a 2-3 carbon double bond, has been shown to be responsible for its biochemical and biological properties as having anti-oxidant activity .Scientific Research Applications
- Luteolin-4’-glucoside exhibits potent antioxidant properties. It scavenges free radicals, protecting cells and tissues from oxidative damage. This activity contributes to overall health and may help prevent chronic diseases .
- Inflammation is a key factor in various diseases. Luteolin-4’-glucoside modulates inflammatory pathways, reducing inflammation and potentially mitigating conditions like asthma, cardiovascular diseases, and neurodegenerative disorders .
- Luteolin-4’-glucoside shows promise in cancer prevention and treatment. It inhibits tumor growth, induces apoptosis (programmed cell death), and suppresses angiogenesis (formation of new blood vessels in tumors). Studies have explored its efficacy against lung cancer, hepatocellular carcinoma, colorectal cancer, and pancreatic cancer .
- Research suggests that luteolin-4’-glucoside protects the heart by reducing oxidative stress, inflammation, and thrombosis. It may contribute to cardiovascular health and prevent myocardial infarction .
- Luteolin-4’-glucoside has neuroprotective properties, potentially benefiting individuals with Alzheimer’s disease and Parkinson’s disease. It modulates neuronal signaling, reduces oxidative damage, and supports brain health .
- Hyperuricemia is associated with gout. Luteolin-4’-glucoside, along with its aglycone form, has been studied for its ability to resist hyperuricemia and acute gouty arthritis in animal models .
Antioxidant Activity
Anti-Inflammatory Effects
Anticancer Potential
Cardioprotective Effects
Neuroprotection
Anti-Hyperuricemic Activity
Mechanism of Action
- One of its key targets is NF-κB (nuclear factor kappa B) , a transcription factor involved in inflammation and immune responses .
- Additionally, it interacts with enzymes such as cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS) , which play roles in inflammation and oxidative stress .
- It suppresses the phosphorylation of p38 MAPK , JNK , and ERK , leading to reduced NF-κB nuclear translocation and subsequent inflammation .
- By inhibiting COX-2 and iNOS expression, it decreases the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) .
- Luteolin-4’-glucoside affects several pathways:
- Anti-inflammatory pathway : By downregulating pro-inflammatory cytokines (e.g., TNF-α, IL-6), it mitigates inflammation .
- Anticancer pathway : It directly inhibits tumor cell growth, induces apoptosis, and regulates angiogenesis .
- Antioxidant pathway : Luteolin-4’-glucoside scavenges free radicals, protecting cells from oxidative damage .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Future Directions
Luteolin has shown in several research studies a range of pharmacological properties; anti-inflammatory, antioxidant, neuroprotective, and analgesic . The data reviewed strongly support luteolin’s promising benefits in pain management and raise the need for further clinical trials that can establish its role in clinical practice .
properties
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNXUSWGOJMEFO-MKJMBMEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Luteolin-4'-glucoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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